molecular formula C17H14N2O4S B2563719 ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 312605-07-5

ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2563719
CAS No.: 312605-07-5
M. Wt: 342.37
InChI Key: RGLCSVSNNAHOSL-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The furan-2-amido group can be introduced through an amidation reaction, where furan-2-carboxylic acid is reacted with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: Corresponding amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(furan-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride .
  • 3-(Furan-2-amido)-4-methylbenzoic acid .
  • Ethyl N-{[2-(furan-2-amido)-4H,5H,6H-cyclopenta[b]thiophen-3-yl]carbonyl}carbamate .

Uniqueness

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLCSVSNNAHOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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